3-(Furan-2-yl)phenol
Overview
Description
3-(Furan-2-yl)phenol: is an organic compound that features a phenol group attached to a furan ring. This compound is part of a broader class of furan derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: One common method to synthesize 3-(Furan-2-yl)phenol involves the Suzuki-Miyaura cross-coupling reaction.
Silver-Catalyzed Reaction: Another method involves the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Biology and Medicine: In biological research, 3-(Furan-2-yl)phenol derivatives have shown promise as antimicrobial agents, with studies indicating their effectiveness against various bacterial strains . Additionally, these compounds are being investigated for their potential anti-inflammatory and anticancer properties .
Industry: Industrially, this compound is used in the production of high-performance epoxy resins and carbon fiber composites. These materials are valued for their mechanical strength, thermal stability, and recyclability .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)phenol and its derivatives often involves interactions with cellular proteins and enzymes. For instance, as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or DNA replication . In anti-inflammatory applications, it may modulate signaling pathways that regulate the production of inflammatory mediators .
Comparison with Similar Compounds
- 3-(Furan-2-yl)prop-2-enal
- 3,4-Dimethoxybenzoic acid
- Furan-2-carboxylic acid
Comparison: Compared to similar compounds, 3-(Furan-2-yl)phenol is unique due to its phenol group, which imparts distinct chemical reactivity and biological activity. For example, the phenol group allows for easier electrophilic substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, its antimicrobial and anti-inflammatory properties are enhanced by the presence of both the furan and phenol moieties .
Properties
IUPAC Name |
3-(furan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXUYBBUJFCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602461 | |
Record name | 3-(Furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35461-95-1 | |
Record name | 3-(Furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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